2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1395492-92-8
VCID: VC2951344
InChI: InChI=1S/C14H12FN3O2/c15-11-3-1-9(2-4-11)13-16-7-10-8-18(14(19)20)6-5-12(10)17-13/h1-4,7H,5-6,8H2,(H,19,20)
SMILES: C1CN(CC2=CN=C(N=C21)C3=CC=C(C=C3)F)C(=O)O
Molecular Formula: C14H12FN3O2
Molecular Weight: 273.26 g/mol

2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid

CAS No.: 1395492-92-8

Cat. No.: VC2951344

Molecular Formula: C14H12FN3O2

Molecular Weight: 273.26 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid - 1395492-92-8

Specification

CAS No. 1395492-92-8
Molecular Formula C14H12FN3O2
Molecular Weight 273.26 g/mol
IUPAC Name 2-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid
Standard InChI InChI=1S/C14H12FN3O2/c15-11-3-1-9(2-4-11)13-16-7-10-8-18(14(19)20)6-5-12(10)17-13/h1-4,7H,5-6,8H2,(H,19,20)
Standard InChI Key UMORPOGOIAMBJC-UHFFFAOYSA-N
SMILES C1CN(CC2=CN=C(N=C21)C3=CC=C(C=C3)F)C(=O)O
Canonical SMILES C1CN(CC2=CN=C(N=C21)C3=CC=C(C=C3)F)C(=O)O

Introduction

Structural Characteristics and Classification

Molecular Structure and Classification

2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid belongs to the broader family of pyrido-fused pyrimidine derivatives. This compound features a partially hydrogenated pyridopyrimidine core structure with a 4-fluorophenyl substituent at the 2-position and a carboxylic acid functionality at the 6-position. The structural scaffold consists of a pyrimidine ring fused with a partially reduced pyridine ring, creating a bicyclic system that provides rigidity and specific spatial arrangement to the molecule. The pyrido[4,3-d]pyrimidine core represents a different isomeric arrangement compared to the pyrido[2,3-d] systems described in recent literature, where the nitrogen atoms occupy different positions within the fused ring system.

Significance in Heterocyclic Chemistry

Pyrido-fused pyrimidines represent an important class of nitrogen-containing heterocycles that have garnered significant attention due to their versatile biological activities. The presence of multiple nitrogen atoms in the core structure provides hydrogen bond acceptor sites that can interact with biological targets. The partially reduced pyridine ring in the 7,8-dihydropyrido[4,3-d]pyrimidine system introduces conformational flexibility that can influence receptor binding. Additionally, the 4-fluorophenyl substituent likely contributes to specific interactions with target proteins through both electronic and steric effects, as fluorine substitution is known to enhance metabolic stability and binding affinity in drug-like molecules.

Synthetic Approaches and Methodologies

Green Chemistry Approaches for Synthesis

Recent advances in the synthesis of related pyrido-fused pyrimidine derivatives have focused on environmentally friendly approaches, which could potentially be adapted for the synthesis of 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid. One particularly promising method involves water-mediated, catalyst-free multicomponent reactions performed at room temperature. This approach aligns with green chemistry principles by eliminating the need for organic solvents, avoiding catalysts, and operating under mild conditions . The applicability of such methodologies to the synthesis of the target compound would represent a significant advancement in terms of sustainability and eco-friendliness.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient route to complex heterocyclic structures from simple starting materials. For pyrido-fused pyrimidine scaffolds, pseudo-six component reactions between barbituric acid derivatives, amines, and aldehydes have been demonstrated to yield the corresponding heterocycles in good to excellent yields . Adapting this approach to the synthesis of 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid would likely involve using 4-fluorobenzaldehyde as one of the components, along with appropriate nitrogen-containing compounds and carboxylic acid precursors. The one-pot nature of these reactions simplifies the synthetic procedure and reduces waste generation, making them particularly attractive for scale-up purposes.

Physicochemical Properties and Characterization

Crystallographic Analysis

X-ray crystallography would provide definitive confirmation of the three-dimensional structure of 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, revealing important details about bond angles, bond lengths, and molecular packing. This information is crucial for understanding structure-activity relationships and for computational studies aimed at predicting interactions with biological targets. Crystal structures of related pyrido-fused pyrimidines have revealed interesting features such as hydrogen bonding networks and π-stacking interactions, which could also be present in the target compound.

Biological Activity and Applications

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of pyrido-fused pyrimidines is crucial for the rational design of derivatives with improved activity profiles. The position and nature of substituents on the core scaffold can significantly influence biological activity. For instance, the presence of electron-withdrawing groups like the 4-fluoro substituent in the target compound could enhance binding to specific protein targets through electronic effects and potentially improve metabolic stability. Similarly, the carboxylic acid functionality could participate in ionic interactions with positively charged residues in protein binding sites, contributing to binding affinity and selectivity.

Comparative Analysis with Related Compounds

Structural Analogues and Their Properties

Comparing 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid with structurally related compounds provides valuable insights into its potential properties and applications. The pyrido[2,3-d:6,5-d′]dipyrimidine derivatives reported in the search results represent a different isomeric arrangement but share some structural features with the target compound. These compounds have been synthesized through environmentally friendly methods and have potential biological relevance . The key structural difference lies in the fusion pattern of the rings and the position of the nitrogen atoms, which would influence the electronic distribution and, consequently, the reactivity and binding properties of the molecules.

Synthesis Yield Comparison

Table 1 presents a comparative analysis of synthesis yields for various pyrido-fused pyrimidine derivatives, which could inform potential synthetic approaches for 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid.

Compound TypeReaction ConditionsYield (%)Reaction Time (h)
Pyrido[2,3-d:6,5-d′]dipyrimidine derivativesWater, RT, no catalyst57-9310-16
Amino acid-incorporated derivativesWater, RT, no catalyst63-7012-16
Thiobarbituric acid derivativesWater, RT, no catalyst67-8314-18
Bis-pyrido[2,3-d:6,5-d′]dipyrimidine derivativesWater, RT, no catalyst75-8314-18

This data suggests that water-mediated, catalyst-free conditions can provide good to excellent yields for various pyrido-fused pyrimidine derivatives, and similar conditions might be applicable to the synthesis of the target compound.

Analytical Methods and Identification

Chromatographic Techniques

For the identification and purification of 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, various chromatographic techniques would be valuable. High-performance liquid chromatography (HPLC) with UV detection would be suitable for both analytical and preparative purposes, allowing for the separation of the target compound from potential impurities or byproducts. The carboxylic acid functionality would provide a handle for reversed-phase HPLC separation, while the aromatic and heterocyclic portions of the molecule would contribute to UV absorbance, facilitating detection. Mass spectrometry, particularly electrospray ionization (ESI-MS) or atmospheric pressure chemical ionization (APCI-MS), would provide molecular weight confirmation and fragmentation patterns for structural elucidation.

Future Research Directions

Synthetic Optimization and Scale-up

Future research on 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid could focus on optimizing synthetic routes for improved yield and purity. The promising results obtained for gram-scale synthesis of related compounds suggest that the water-mediated, catalyst-free approach could be viable for large-scale production . Specifically, the reported yields of 73-88% for gram-scale reactions of similar compounds indicate that such methodologies could be adapted for the target compound with potentially comparable efficiency. Additionally, flow chemistry approaches could be explored for continuous production, further enhancing the scalability and sustainability of the synthesis.

Derivative Development and Structure Modification

The carboxylic acid functionality in 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid provides a versatile handle for structural modification. Future research could explore the synthesis of ester and amide derivatives, which might exhibit altered pharmacokinetic properties or specificity for different biological targets. Similarly, modifications to the fluorophenyl substituent, such as changing the position of the fluorine atom or introducing additional substituents, could lead to compounds with modified activity profiles. Such structure-activity relationship studies would contribute to a better understanding of the pharmacophoric features of the compound and guide the design of optimized derivatives.

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